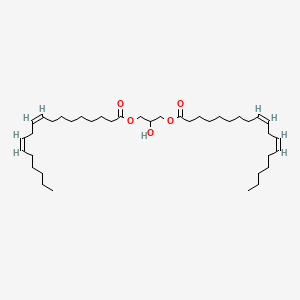

1,3-Dilinolein

Description

1,3-Dilinolein has been reported in Sciadopitys verticillata with data available.

Properties

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGMYIQHDZFFD-MAZCIEHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317257 | |

| Record name | 1,3-Dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15818-46-9 | |

| Record name | 1,3-Dilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15818-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-dilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015818469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,3-DILINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07YB21KXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dilinolein: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinolein, a member of the diacylglycerol (DAG) family, is a significant lipid molecule comprised of a glycerol (B35011) backbone with linoleic acid moieties esterified at the sn-1 and sn-3 positions.[1] As with other diacylglycerols, this compound plays a crucial role in cellular signaling, primarily as a second messenger. Its biological functions are intrinsically linked to its physicochemical properties, which dictate its behavior in cellular membranes and its interaction with various enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound, with a focus on detailed experimental protocols for its analysis and characterization.

Chemical Structure and Identification

This compound is systematically named [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate.[1] It is also commonly referred to as 1,3-dilinoleoylglycerol.[1] The presence of two linoleic acid chains, which are polyunsaturated fatty acids, confers a bent conformation to the molecule and influences its physical state and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1] |

| CAS Number | 15818-46-9[1][2][3] |

| Molecular Formula | C₃₉H₆₈O₅[1][3] |

| Molecular Weight | 616.95 g/mol [4][5] |

| Canonical SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC[1] |

| InChI | InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-[3] |

| InChIKey | LYPGMYIQHDZFFD-MAZCIEHSSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a signaling molecule within the lipid bilayer of cell membranes. While some experimentally determined values are available, others are predicted based on its structure.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Liquid at room temperature[3] | Described as a yellow oil.[4][6] |

| Boiling Point | 677.1 ± 50.0 °C | Predicted value.[4] |

| Melting Point | Not precisely defined | As a mixture of glycerides, it softens gradually rather than having a sharp melting point.[7] |

| Density | 0.946 ± 0.06 g/cm³ | Predicted value.[4] |

| Solubility | Soluble in ethanol (B145695), dimethylformamide (DMF), dichloromethane, and ethyl acetate.[8][9] Slightly soluble in chloroform (B151607) and methanol.[4] Sparingly soluble in aqueous buffers.[9] | For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute.[9] |

| pKa | 12.63 ± 0.20 | Predicted value.[4] |

Biological Significance and Signaling Pathways

Diacylglycerols, including this compound, are critical second messengers in a variety of cellular signaling cascades. The most well-characterized role of DAGs is the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The canonical DAG-PKC signaling pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This enzymatic reaction generates two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol. While IP₃ diffuses into the cytosol to trigger the release of intracellular calcium, DAG remains within the cell membrane.

DAG acts as a membrane-bound anchor for PKC. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that, in conjunction with calcium (for conventional PKCs) and phosphatidylserine (B164497), leads to the activation of the kinase.[10] Activated PKC then phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

Experimental Protocols

Accurate characterization and quantification of this compound are essential for understanding its biological roles. The following section provides detailed methodologies for key experiments.

Protocol 1: Determination of Melting Point for Fats and Oils

This protocol is adapted for lipids like this compound that do not exhibit a sharp melting point.[7]

Materials:

-

Melting point capillary tubes (open at both ends)

-

Calibrated thermometer (0.2°C subdivisions)

-

Beaker with a side-tube for heating

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Ice

Procedure:

-

Melt the this compound sample and filter to remove impurities and moisture.

-

Insert a clean capillary tube into the molten sample to draw a column of approximately 10 mm.

-

Immediately chill the sample in the tube by placing the end against ice until the lipid solidifies.

-

Store the capillary tube in a refrigerator (4-10°C) for at least one hour.

-

Attach the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer in a beaker of water (initially at ~10°C) so that the bottom of the sample is about 30 mm below the water surface.

-

Gently heat the water, raising the temperature at a rate of approximately 2°C/min until it reaches 25°C, then reduce the heating rate to 0.5°C/min.

-

Record the temperature at which the column of solidified this compound begins to rise in the capillary tube. This is considered the melting point.

-

Perform the determination in duplicate; the results should not differ by more than 0.5°C.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.[11][12]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

This compound standard

-

Solvent for sample preparation (e.g., chloroform/methanol 2:1, v/v)

Procedure:

-

Sample Preparation: Dissolve the lipid extract or this compound standard in the sample preparation solvent. Filter the solution through a 0.45 µm PTFE syringe filter.

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with 100% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 205 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the prepared sample and standards into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound by comparing the peak area of the sample to a standard curve.

Protocol 3: Mass Spectrometry Analysis of this compound

This protocol outlines a general approach for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Ammonium acetate

Procedure:

-

Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure. Dry the lipid extract under a stream of nitrogen.

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

-

LC-MS/MS Conditions:

-

LC Separation: Use a suitable reversed-phase or normal-phase column for lipid separation.

-

Ionization: Positive ion mode ESI is typically used. The formation of an ammoniated adduct ([M+NH₄]⁺) is common for triacylglycerols and diacylglycerols.

-

MS/MS Analysis: Select the precursor ion corresponding to the [M+NH₄]⁺ of this compound for collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the fragmentation pattern. The neutral loss of a linoleic acid moiety is a characteristic fragmentation for this compound.

Conclusion

This compound is a key diacylglycerol with important functions in cellular signaling. Its chemical structure and physicochemical properties are fundamental to its biological activity. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of this compound in various research and development settings. A thorough understanding of its properties and signaling pathways is crucial for elucidating its role in health and disease, and for the potential development of novel therapeutic interventions.

References

- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 15818-46-9 [chemicalbook.com]

- 5. This compound | 15818-46-9 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. labsolu.ca [labsolu.ca]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characteristics of 1,3-Dilinolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dilinolein is a diglyceride of significant interest in various scientific fields, including drug delivery and nutritional science. Its specific chemical structure, with two linoleic acid chains esterified to the first and third positions of a glycerol (B35011) backbone, imparts distinct physicochemical properties that influence its behavior in both in vitro and in vivo systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is formally known as [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate.[1] Its structure consists of a central glycerol molecule with linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds, attached at the sn-1 and sn-3 positions. The secondary hydroxyl group at the sn-2 position remains free.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound.

| Identifier | Value | Source(s) |

| CAS Number | 15818-46-9 | [2][3][4][5] |

| Molecular Formula | C39H68O5 | [1][2][3] |

| Molecular Weight | 616.96 g/mol | [3][6] |

| Monoisotopic Mass | 616.50667527 Da | [1] |

| Physicochemical Property | Value | Source(s) |

| Physical Form | Liquid / Yellow Oil | [5][6] |

| Boiling Point (Predicted) | 677.1 ± 50.0 °C | [5] |

| Density (Predicted) | 0.946 ± 0.06 g/cm³ | [5] |

| Topological Polar Surface Area | 72.8 Ų | [1] |

| Solubility | Soluble in ethanol, chloroform, and methanol. | [5] |

| Storage Temperature | -20°C | [5] |

| Stability | Light and temperature sensitive. | [5] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

-

¹H NMR: Expected signals would include triplets for the terminal methyl groups (around 0.9 ppm), a broad multiplet for the aliphatic methylene (B1212753) protons (around 1.3 ppm), multiplets for the methylene groups adjacent to the double bonds (around 2.0-2.1 ppm), triplets for the methylene protons alpha to the carbonyl groups (around 2.3 ppm), multiplets for the olefinic protons (around 5.3-5.4 ppm), and signals corresponding to the glycerol backbone protons.[7]

-

¹³C NMR: Key signals would be observed for the carbonyl carbons of the ester groups (around 173-174 ppm), the olefinic carbons (around 128-130 ppm), the oxygenated carbons of the glycerol backbone, and the various aliphatic carbons of the linoleic acid chains.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Anticipated)

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretching of the free hydroxyl group on the glycerol backbone (broad band around 3400-3500 cm⁻¹).

-

C-H stretching of the aliphatic chains (around 2850-2960 cm⁻¹).

-

C=O stretching of the ester carbonyl groups (strong band around 1740 cm⁻¹).

-

C=C stretching of the olefinic double bonds (around 1650 cm⁻¹).

-

C-O stretching of the ester linkage (around 1160-1250 cm⁻¹).

Mass Spectrometry (MS) (Anticipated)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), this compound would likely be observed as adducts (e.g., [M+Na]⁺, [M+NH₄]⁺). Tandem mass spectrometry (MS/MS) would reveal fragmentation patterns characterized by the neutral loss of the linoleic acid chains.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample to 80°C at a rate of 10°C/min to erase any prior thermal history.

-

Hold at 80°C for 5 minutes.

-

Cool the sample to -60°C at a rate of 10°C/min to induce crystallization.

-

Hold at -60°C for 5 minutes.

-

Heat the sample from -60°C to 80°C at a rate of 5°C/min. Record the heat flow versus temperature.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. Other thermal events, such as crystallization exotherms, can also be analyzed.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

-

Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, methanol, chloroform, hexane).

-

Add 1 mL of each solvent to the corresponding test tube.

-

Add approximately 10 mg of this compound to each test tube.

-

Vortex each tube for 30 seconds.

-

Allow the tubes to stand for 10 minutes and visually inspect for the presence of undissolved material. The absence of a separate phase indicates solubility.

Methodology (Quantitative - Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the saturated solutions to pellet the excess undissolved this compound.

-

Carefully withdraw a known volume of the supernatant.

-

Quantify the concentration of this compound in the supernatant using an appropriate analytical technique, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector).

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Role in Cellular Signaling

Diacylglycerols (DAGs) are crucial second messengers in cellular signaling, most notably through their activation of Protein Kinase C (PKC). However, this biological activity is highly stereospecific. The physiologically active isomer is sn-1,2-diacylglycerol, which is produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[8]

In contrast, this compound, being a 1,3-diacylglycerol, is not a physiological activator of PKC.[8] Its primary role is as a metabolic intermediate in the synthesis and degradation of triacylglycerols. This functional difference is a critical consideration for researchers in drug development and cell biology.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Diacylglycerol Isomers and Protein Kinase C (PKC) Activation

Caption: Differential roles of diacylglycerol isomers in cellular signaling.

References

- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. larodan.com [larodan.com]

- 4. This compound | 15818-46-9 [chemicalbook.com]

- 5. This compound CAS#: 15818-46-9 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,3-Dilinolein for Researchers and Drug Development Professionals

Introduction: 1,3-Dilinolein is a diacylglycerol (DAG), a class of lipids that play a crucial role as second messengers in cellular signaling pathways. Specifically, it is a key activator of Protein Kinase C (PKC), an enzyme family involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides comprehensive information on the chemical properties, synthesis, analysis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Data: CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is 15818-46-9 .[1][2][3] This unique identifier is essential for unambiguous identification in chemical databases and literature.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[2] |

| Common Synonyms | 1,3-Dilinoleoyl-rac-glycerol[1] |

| 1,3-Glyceryl dilinoleate[1][4] | |

| Glyceryl 1,3-dilinoleate[2][3] | |

| Linolein, 1,3-di-[1][2] | |

| α,α′-Dilinolein[1] | |

| CAS Index Name | 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1′-(2-hydroxy-1,3-propanediyl) ester[1] |

| Molecular Formula | C39H68O5[1][2] |

| Molecular Weight | 616.96 g/mol [1] |

Quantitative Data

The following tables summarize key quantitative data related to the analysis and synthesis of this compound and related diacylglycerols.

Table 2: Analytical Parameters for Diacylglycerol Analysis by HPLC

| Parameter | Value | Method | Reference |

| Limit of Detection (LOD) | 0.2 µg/mL | RP-HPLC-UV | [5] |

| Limit of Quantitation (LOQ) | 0.7 µg/mL | RP-HPLC-UV | [5] |

| Linearity (Concentration Range) | Over three orders of magnitude | RP-HPLC-UV | [5] |

Table 3: Optimized Conditions for Enzymatic Synthesis of 1,3-Diacylglycerols

| Parameter | Condition | Reference |

| Enzyme | Immobilized sn-1,3-specific lipase (B570770) (e.g., Lipozyme RM IM) | [6][7] |

| Substrates | Glycerol (B35011) and Linoleic Acid | [7] |

| Substrate Molar Ratio | 1:2 (Glycerol:Linoleic Acid) | [7] |

| Enzyme Loading | 5 wt% of total reactants | [7] |

| Reaction Temperature | 50°C | [7] |

| Reaction Time | 3 hours | [7] |

| System | Solvent-free with vacuum-driven air bubbling | [7] |

| Yield of this compound | ~74.3% (unoptimized) |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis of this compound using an immobilized 1,3-specific lipase.

Materials:

-

Glycerol

-

Linoleic Acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Pear-shaped flask

-

Water bath with temperature control

-

Vacuum pump

-

Magnetic stirrer

Procedure:

-

Combine 10 mmol of glycerol and 20 mmol of linoleic acid in a 50 mL pear-shaped flask.[7]

-

Add the immobilized lipase at 5% (w/w) of the total reactants.[7]

-

Place the flask in a water bath set to 50°C with continuous stirring.[7]

-

Apply a vacuum (e.g., 4 mm Hg) throughout the reaction to remove the water produced during esterification, driving the reaction towards product formation.[7]

-

Allow the reaction to proceed for 3 hours.[7]

-

After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

-

The crude product containing this compound can be purified using column chromatography.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method to measure the activation of PKC by this compound using a fluorescence polarization-based assay.

Materials:

-

Purified Protein Kinase C isoform

-

This compound

-

Phosphatidylserine (PS)

-

Fluorescently labeled PKC peptide substrate

-

ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1 mM CaCl2)

-

Kinase quench buffer (containing EDTA)

-

Anti-phosphoserine antibody

-

Multiwell plates suitable for fluorescence polarization

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Lipid Vesicles:

-

In a glass tube, combine this compound and Phosphatidylserine at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried lipids in assay buffer and sonicate to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a multiwell plate, add the assay buffer, fluorescently labeled peptide substrate, and the prepared lipid vesicles.

-

Add the purified PKC enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Quenching and Detection:

-

Stop the reaction by adding the kinase quench buffer containing EDTA.

-

Add the anti-phosphoserine antibody to the wells. The antibody will bind to the phosphorylated substrate.

-

-

Measurement:

-

Measure the fluorescence polarization of the samples using a plate reader. An increase in fluorescence polarization indicates phosphorylation of the substrate and thus, PKC activity.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of this compound to determine the dose-response curve and calculate the EC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Diacylglycerol signaling pathway leading to the activation of Protein Kinase C.

Experimental Workflow

Caption: Experimental workflow for the synthesis, purification, and biological evaluation of this compound.

References

- 1. larodan.com [larodan.com]

- 2. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15818-46-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Discovery of 1,3-Dilinolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinolein, a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 and sn-3 positions, is a molecule of significant interest in lipid research. As a key signaling molecule and a component of various natural lipids, understanding its sources, discovery, and biological roles is crucial for advancements in nutrition, cell biology, and drug development. This technical guide provides a comprehensive overview of the natural occurrences of this compound, details on its isolation and characterization, and insights into its relevant signaling pathways.

Natural Sources and Abundance of this compound

This compound is found in a variety of natural sources, primarily in vegetable oils and has also been identified in certain fungi and plants. While often present as a component of triacylglycerols, it also exists as a free diacylglycerol.

Vegetable Oils

Several vegetable oils are known to contain this compound, typically as part of the triacylglycerol 1,3-dilinoleoyl-2-oleoyl glycerol (LOL). The relative abundance of this specific triglyceride has been quantified in various oils, indicating the prevalence of the this compound structure within these natural sources.[1]

| Natural Source | Analyzed Form | Relative Abundance/Content |

| Grape Seed Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Highest content among tested oils[1] |

| Sunflower Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |

| Pumpkin Seed Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |

| Soybean Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |

| Wheat Germ Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |

Fungi and Plants

Beyond vegetable oils, this compound has been isolated from other natural sources:

-

Flammulina velutipes (Golden Needle Mushroom): this compound has been successfully isolated from the fruiting bodies of this edible mushroom.[2]

-

Sciadopitys verticillata (Japanese Umbrella Pine): The presence of this compound has been reported in this plant.[3]

Discovery and Isolation

The discovery of this compound is intertwined with the broader history of lipid chemistry and the analysis of glycerides. Its identification in various natural sources has been facilitated by advancements in chromatographic and spectroscopic techniques. One notable isolation was from the fruiting bodies of Flammulina velutipes, where it was identified as one of nine chemical constituents.[2]

Experimental Protocols

The isolation and quantification of this compound from natural sources involve several key experimental procedures. Below are detailed methodologies for extraction, purification, and analysis.

Protocol 1: Extraction and Isolation of this compound from Flammulina velutipes

This protocol is based on the successful isolation of this compound from the fruiting bodies of Flammulina velutipes.[2]

1. Sample Preparation:

-

Obtain fresh or dried fruiting bodies of Flammulina velutipes.

-

If fresh, dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried fruiting bodies into a fine powder.

2. Extraction:

-

Soak the powdered mushroom in 95% ethanol (B145695) at room temperature (25°C) for 24 hours. The solvent-to-sample ratio should be sufficient to ensure complete immersion (e.g., 10:1 v/w).

-

Perform the extraction three times with fresh solvent each time to maximize the yield.

-

Combine the ethanol extracts and concentrate them under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

-

Column Chromatography:

-

Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297). For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing diacylglycerols.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest and further purify them using preparative HPLC.

-

Column: A reversed-phase C18 column is suitable for this separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used.

-

Detection: A UV detector set at a low wavelength (e.g., 205 nm) can be used to monitor the elution of the compounds.[4]

-

Collect the peak corresponding to this compound based on its retention time compared to a standard, if available.

-

4. Structure Elucidation:

-

Confirm the identity and structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Analysis of Diacylglycerols in Vegetable Oils by HPLC

This protocol outlines a general method for the analysis of diacylglycerols, including this compound, in vegetable oils.[4]

1. Sample Preparation:

-

Dilute the vegetable oil sample in a suitable solvent such as a mixture of n-hexane and isopropanol.

2. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100% acetonitrile is a common starting point for separating diacylglycerol isomers.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 30°C.

-

Detection: A UV detector set at 205 nm or an Evaporative Light Scattering Detector (ELSD) can be used. For more definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

-

Quantification: The limits of detection and quantitation for this compound using this method have been reported to be in the range of 0.2–0.7 µg/mL.[4]

Signaling Pathways Involving this compound

As a diacylglycerol, this compound is a key second messenger in various cellular signaling pathways. The most well-characterized of these is the activation of Protein Kinase C (PKC).

Diacylglycerol-Mediated Activation of Protein Kinase C (PKC)

The canonical pathway for PKC activation by DAG involves the hydrolysis of membrane phospholipids. This process is a fundamental mechanism for signal transduction in response to a wide range of extracellular stimuli.

Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC).

Regulation of Diacylglycerol Signaling by Diacylglycerol Kinase (DGK)

The cellular levels of diacylglycerol are tightly regulated. One of the key enzymes involved in this regulation is Diacylglycerol Kinase (DGK), which phosphorylates DAG to produce phosphatidic acid (PA), another important signaling molecule. This action terminates the DAG signal while initiating a PA-mediated signal.

Caption: Diacylglycerol Kinase (DGK) regulates DAG signaling.

Conclusion

This compound is a naturally occurring diacylglycerol with a widespread presence in the plant kingdom, particularly in vegetable oils, and has also been identified in fungi. Its role as a key signaling molecule, primarily through the activation of Protein Kinase C, underscores its importance in cellular processes. The experimental protocols outlined in this guide provide a foundation for the extraction, isolation, and analysis of this compound, which is essential for further research into its biological functions and potential therapeutic applications. Continued investigation into the precise quantitative distribution of free this compound in various natural sources and the elucidation of its complete signaling network will undoubtedly open new avenues in lipid research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Isolation, purification and identification of nine chemical compounds from Flammulina velutipes fruiting bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role and Metabolism of 1,3-Dilinolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dilinolein is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with linoleic acid at the sn-1 and sn-3 positions. As a key intermediate in lipid metabolism, its unique structure dictates a metabolic fate distinct from that of triacylglycerols (TAGs) and other DAG isomers. This technical guide provides a comprehensive overview of the current understanding of the biological role and metabolism of this compound. It delves into its digestion, absorption, metabolic pathways, and its influence on cellular signaling and physiological processes. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to serve as a valuable resource for researchers in the fields of lipid biology, nutrition, and drug development.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play central roles in cellular metabolism and signaling. While the sn-1,2-diacylglycerol isomer is well-recognized as a second messenger that activates protein kinase C (PKC), the biological significance of the sn-1,3 isomer is increasingly appreciated. This compound, a 1,3-diacylglycerol containing two molecules of the essential omega-6 fatty acid, linoleic acid, is a component of various edible oils and has garnered interest for its potential health benefits. Understanding the metabolic journey and biological functions of this compound is crucial for evaluating its therapeutic and nutraceutical potential.

Metabolism of this compound

The metabolism of this compound follows a distinct pathway compared to triacylglycerols, which primarily influences its physiological effects.

Digestion and Absorption

Upon oral ingestion, this compound is primarily hydrolyzed in the small intestine by pancreatic lipase (B570770). Pancreatic lipase is sn-1,3 specific, meaning it preferentially cleaves the ester bonds at the outer positions of the glycerol backbone.[1] This enzymatic action on this compound yields two molecules of free linoleic acid and one molecule of 2-linoleoyl-monoacylglycerol.

These products of digestion, along with bile salts and phospholipids, form mixed micelles which facilitate their absorption across the intestinal epithelium.

Lymphatic Transport

Following absorption into the enterocytes, the long-chain fatty acids and 2-monoacylglycerols are re-esterified to form triacylglycerols. These newly synthesized TAGs are then incorporated into chylomicrons, which are large lipoprotein particles. The chylomicrons are too large to enter the blood capillaries directly and are instead secreted into the lymphatic system.[2][3][4] They travel through the lymphatic vessels and eventually enter the bloodstream via the thoracic duct.[4] This lymphatic transport is the primary route for the systemic distribution of dietary long-chain fatty acids.

Cellular Metabolism and Fate

Once in the circulation, the triacylglycerols within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of endothelial cells in various tissues, including adipose tissue, muscle, and heart. This releases fatty acids and glycerol, which can be taken up by the cells for energy production via β-oxidation or for storage as triacylglycerols.

Diets enriched in 1,3-diacylglycerol oil have been shown to increase the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor alpha (PPARα) and uncoupling proteins 2 and 3 in skeletal muscle.[5] This suggests that the metabolic products of this compound may promote energy expenditure over fat storage.

Biological Roles and Physiological Effects

The unique metabolism of 1,3-diacylglycerol, including this compound, is associated with several potential health benefits.

Effects on Body Weight and Adiposity

Studies in animal models have demonstrated that diets containing 1,3-diacylglycerol oil can lead to reduced body weight gain and less body fat accumulation compared to diets with an equivalent amount of triacylglycerol oil.[5] This is thought to be due to increased fatty acid oxidation and energy expenditure.

Impact on Lipid Metabolism and Insulin (B600854) Sensitivity

Consumption of 1,3-diacylglycerol oil has been shown to lower postprandial plasma triacylglycerol levels.[1][6][7] Furthermore, in animal models of diet-induced obesity and insulin resistance, dietary 1,3-diacylglycerol prevented the development of impaired glucose tolerance.[5] This suggests a beneficial role in managing metabolic syndrome. The proposed mechanism involves the suppression of gluconeogenesis in the liver and the stimulation of fat oxidation in skeletal muscle.[5]

Signaling Pathways

The metabolic products of this compound, particularly 2-linoleoyl-monoacylglycerol and linoleic acid, can act as signaling molecules.

Monoacylglycerol Signaling

2-Monoacylglycerols (2-MAGs) are recognized as important signaling molecules.[8] For instance, 2-oleoyl glycerol (a 2-MAG similar to 2-linoleoyl-monoacylglycerol) has been identified as an agonist for G protein-coupled receptor 119 (GPR119).[9] Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.

Additionally, 2-arachidonoylglycerol (B1664049) (2-AG), another well-studied 2-MAG, is a key endocannabinoid that modulates neurotransmission and various physiological processes.[10] While the direct interaction of 2-linoleoyl-monoacylglycerol with the endocannabinoid system is less characterized, its structural similarity to other signaling 2-MAGs suggests potential involvement in related pathways.

Fatty Acid Signaling

Linoleic acid, released from the hydrolysis of this compound, can also act as a signaling molecule. It is a precursor for the synthesis of various bioactive lipid mediators, including eicosanoids, which are involved in inflammation and other physiological processes. Linoleic acid and its metabolites can also activate nuclear receptors like PPARs, which regulate the expression of genes involved in lipid and glucose metabolism.[11]

Data Presentation

Table 1: Postprandial Triglyceride Response to Diacylglycerol Oil

| Study Population | Intervention | Outcome | Reference |

| Insulin-resistant men and women | 30g of 1,3-diacylglycerol (DG) oil vs. long-chain triacylglycerol (LCT) oil | Postprandial triglyceride incremental area under the curve was 22% lower after DG oil compared to LCT oil. | [6] |

| Insulin-resistant, nondiabetic individuals | 5 weeks of a diet enriched with either DG oil or triacylglycerol (TAG) oil | No significant acute or chronic effects of DG oil on postprandial plasma triglycerides were observed in this study population. | [12] |

Experimental Protocols

In Vivo Study of Diacylglycerol Metabolism in a Mouse Model

This protocol is adapted from a study investigating the effects of dietary 1,3-diacylglycerol on obesity and insulin resistance.[5]

Objective: To assess the long-term metabolic effects of a diet enriched with 1,3-diacylglycerol oil compared to a standard triacylglycerol oil diet in a mouse model of diet-induced obesity.

Animals: Brown adipose tissue-deficient mice, which are susceptible to diet-induced obesity and insulin resistance.

Diets:

-

Control Diet (TAG-WTD): Western-type diet containing standard triacylglycerol oil.

-

Experimental Diet (DAG-WTD): Western-type diet containing 1,3-diacylglycerol oil.

Procedure:

-

House mice individually and provide ad libitum access to water and their assigned diet for 15 weeks.

-

Monitor food intake and body weight regularly.

-

At designated time points (e.g., 5, 10, and 15 weeks), perform glucose tolerance tests (GTT) to assess insulin sensitivity.

-

At the end of the study, collect blood samples for the analysis of plasma triglycerides and other metabolic parameters.

-

Harvest tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis (e.g., qPCR for PPARα, lipoprotein lipase, uncoupling proteins) and measurement of tissue triglyceride content.

Data Analysis: Compare body weight gain, body fat accumulation, glucose tolerance, plasma lipid levels, and gene expression between the two diet groups using appropriate statistical methods.

Quantification of Diacylglycerol Isomers in Plasma by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of diacylglycerol isomers from plasma samples, based on established methods.[13][14]

Objective: To accurately quantify the levels of this compound and other diacylglycerol isomers in plasma.

Materials:

-

Plasma samples

-

Internal standard (e.g., a deuterated diacylglycerol)

-

Chloroform, Methanol, Hexane, Ethyl Acetate

-

Aminopropyl-bonded silica (B1680970) Solid-Phase Extraction (SPE) cartridges

-

LC-MS/MS system with a C18 column

Procedure:

-

Lipid Extraction:

-

To a known volume of plasma, add the internal standard.

-

Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1, v/v) to extract total lipids.

-

Centrifuge to separate the phases and collect the lower organic layer.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for DAG Isolation:

-

Reconstitute the dried lipid extract in hexane.

-

Condition an aminopropyl SPE cartridge with hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane:ethyl acetate, 9:1, v/v) to elute neutral lipids like triacylglycerols.

-

Elute the diacylglycerol fraction with a more polar solvent mixture (e.g., hexane:ethyl acetate, 8:2, v/v).

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried DAG fraction in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto the C18 column.

-

Use a gradient elution to separate the different DAG isomers.

-

Utilize tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and other target DAGs based on their specific precursor and product ion transitions.

-

Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualization

References

- 1. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4.7 Lipid Uptake, Absorption & Transport | Nutrition [courses.lumenlearning.com]

- 4. Khan Academy [khanacademy.org]

- 5. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of diacylglycerol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glyceollin-elicited soy protein consumption induces distinct transcriptional effects compared to standard soy protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of a 1,3-diacylglycerol oil-enriched diet on postprandial lipemia in people with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Understanding the basic biochemistry of 1,3-Dilinolein

An In-Depth Technical Guide to the Basic Biochemistry of 1,3-Dilinolein

Introduction

This compound, also known as 1,3-dilinoleoylglycerol, is a diacylglycerol (DAG) where linoleic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone.[1] As a specific structural lipid, it serves as a key intermediate in metabolic pathways and is a component of various natural oils. Its defined structure makes it a valuable molecule for research in lipid metabolism, nutrition, and as a potential component in lipid-based drug delivery systems.[2] This guide provides a comprehensive overview of the core biochemistry of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its role in metabolic and signaling pathways.

Physicochemical Properties

This compound is a 1,3-diglyceride where both acyl groups are linoleoyl groups.[1][3] It is functionally related to linoleic acid.[1] At room temperature, it exists in a liquid form.[4] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₆₈O₅ | [1][4][5] |

| Molecular Weight | 617.0 g/mol (PubChem); 616.96 g/mol (Larodan, CymitQuimica) | [1][4][5] |

| IUPAC Name | [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| CAS Number | 15818-46-9 | [1][5][6][7] |

| Synonyms | 1,3-Glyceryl dilinoleate, Linolein, 1,3-di-, α,α′-Dilinolein, 1,3-Dilinoleoyl-rac-glycerol | [1][5][7] |

| Purity (Commercial) | >99% or ≥95% | [4][5][7] |

| Physical Form | Liquid | [4] |

| InChI Key | LYPGMYIQHDZFFD-MAZCIEHSSA-N | [1][4][5] |

| SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | [1] |

Synthesis and Analytical Methodologies

The precise structure of this compound makes its synthesis and analysis critical for research applications. Enzymatic methods are often preferred for synthesis due to their high specificity.

Enzymatic Synthesis Workflow

A common strategy for synthesizing structured glycerolipids like this compound involves enzymatic acidolysis. This process uses a 1,3-specific lipase (B570770) to exchange fatty acids at the sn-1 and sn-3 positions of a starting triglyceride.[2]

Caption: Workflow for the enzymatic synthesis of this compound via acidolysis.

Experimental Protocol: Enzymatic Acidolysis

This protocol is adapted from a method for synthesizing similar structured triglycerides.[2]

-

Reaction Setup: In a round-bottom flask, combine a starting triacylglycerol (e.g., triolein) and linoleic acid. The molar ratio of triolein to linoleic acid can range from 1:2 to 1:12. The reaction can be performed in a solvent-free system or with a solvent like n-hexane.[2]

-

Enzyme Addition: Add a 1,3-specific immobilized lipase to the mixture.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 40°C) with constant stirring for a specified duration (e.g., 8 hours).[8]

-

Enzyme Removal: After the reaction, remove the immobilized lipase by filtration.

-

Purification: The resulting mixture, containing this compound, unreacted substrates, and byproducts, is then purified. This is typically achieved using column chromatography.

-

Analysis: The purity and identity of the final product are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9]

Analytical Methodologies

The accurate separation and quantification of this compound from its isomers (like 1,2-Dilinolein) and other lipids is a significant analytical challenge due to their similar physicochemical properties.[9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique employed.[8][9]

| Parameter | RP-HPLC with UV Detection | RP-HPLC with Mass Spectrometry (MS/MS) |

| Stationary Phase | C18 Column | C18 Column |

| Mobile Phase | Isocratic elution with 100% acetonitrile (B52724) | Gradient elution often used |

| Flow Rate | ~1.1 mL/min | Variable |

| Detection | UV at 205 nm | ESI or APCI source; MS/MS for fragmentation |

| Key Identifier | Retention Time | Parent ion mass and specific fragment ions (loss of linoleic acid) |

| LOD/LOQ | 0.2–0.7 µg/mL | Generally provides higher sensitivity |

| Reference(s) | [8] | [9] |

Experimental Protocol: RP-HPLC-UV Analysis

This protocol is based on a validated method for separating diacylglycerol isomers.[8]

-

Sample Preparation: Dissolve the lipid sample in an appropriate solvent (e.g., the mobile phase).

-

Chromatographic System: Use an HPLC system equipped with a C18 column and a UV detector.

-

Elution: Perform isocratic elution using 100% acetonitrile as the mobile phase at a flow rate of approximately 1.1 mL/min.[8]

-

Detection: Monitor the eluent at 205 nm.

-

Quantification: Identify and quantify this compound based on the retention time and peak area relative to a pure analytical standard. Linearity is typically observed over several orders of magnitude.[8]

Caption: General workflow for the analytical determination of this compound.

Metabolism and Role in Signaling Pathways

The direct signaling roles of this compound are not as extensively characterized as its constituent fatty acid, linoleic acid. Upon digestion and absorption, this compound is hydrolyzed to release free linoleic acid and glycerol, which then enter various metabolic and signaling cascades.

Linoleic Acid Metabolism

Linoleic acid is an essential omega-6 fatty acid. Its metabolism is crucial for cellular function, and dysregulation is linked to metabolic syndrome.[10] A key initial step involves its release from phospholipids (B1166683) like lecithin (B1663433) by phospholipase A2 enzymes.[10]

Caption: Key enzymatic steps in the linoleic acid metabolism pathway.

A study on metabolic syndrome found that several genes in the linoleic acid metabolism pathway, including those for phospholipases (PLA2G1B, PLA2G2D) and cytochrome P450 enzymes (CYP2C8, CYP2J2), were significantly downregulated in affected individuals.[10] This highlights the pathway's importance in maintaining metabolic health.

Modulation of Lipid-Sensing Signaling Pathways

Free fatty acids, including linoleic acid derived from this compound, are known to modulate key signaling pathways that regulate systemic lipid homeostasis.

AMP-Activated Protein Kinase (AMPK) Signaling: AMPK acts as a cellular energy sensor. Its activation, which can be influenced by fatty acids, leads to the inhibition of anabolic pathways (like fatty acid and cholesterol synthesis) and the promotion of catabolic pathways (like fatty acid oxidation).[11]

-

Inhibition of Cholesterol Synthesis: Activated AMPK phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[11]

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of fatty acids.[11]

-

Promotion of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into mitochondria for oxidation.[11]

Caption: Downstream effects of AMPK activation on lipid metabolism pathways.

Conclusion

This compound is a structurally defined diacylglycerol with significant relevance in biochemical and pharmaceutical research. Its synthesis can be precisely controlled through enzymatic methods, and its analysis, though challenging, can be robustly performed using chromatographic techniques. While its direct biological activities are still under investigation, its metabolic products, particularly linoleic acid, play critical roles in modulating fundamental signaling pathways like AMPK that govern systemic lipid metabolism. A deeper understanding of the biochemistry of this compound and its metabolic fate is crucial for developing novel therapeutic strategies for metabolic disorders and for advancing lipid-based drug delivery technologies.

References

- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 15818-46-9 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. larodan.com [larodan.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads: An In-depth Technical Guide to 1,3-Dilinolein's Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 1,3-dilinolein, a specific diacylglycerol, in the intricate pathways of lipid metabolism. By examining its digestion, absorption, and subsequent metabolic fate, this document elucidates the unique biochemical and physiological properties of this molecule. This guide will delve into quantitative data from comparative studies, detailed experimental methodologies, and visual representations of key metabolic and signaling pathways to offer a thorough understanding of this compound's significance in nutritional science and therapeutic development.

Introduction to this compound

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions[1]. As a structured lipid, its specific stereochemistry distinguishes it from its isomer, 1,2-dilinolein, and from triacylglycerols (TAGs), the most common form of dietary fat[2]. This structural difference is paramount, as it dictates the molecule's interaction with metabolic enzymes and its subsequent physiological effects[2][3]. Found in various vegetable oils, this compound is also a key component of diacylglycerol-rich oils, which have garnered attention for their potential health benefits[4].

Digestion and Absorption of this compound

The metabolic journey of this compound begins in the gastrointestinal tract. Unlike triacylglycerols, which require extensive hydrolysis, this compound presents a more direct path to absorption.

Enzymatic Hydrolysis

Dietary fats are primarily digested by pancreatic lipase (B570770) in the small intestine. This enzyme is sn-1,3 specific, meaning it preferentially cleaves fatty acids from the outer positions of the glycerol backbone[5]. In the case of triacylglycerols, this results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG).

For this compound, pancreatic lipase hydrolyzes one of the linoleic acid molecules from either the sn-1 or sn-3 position, yielding one free linoleic acid molecule and a 1(3)-monoacylglycerol. Studies have shown that diacylglycerol oils, rich in 1,3-DAG, may be more readily digested by lingual and gastric lipases in the stomach compared to TAG oils[4].

Intestinal Absorption

The products of digestion—free fatty acids and monoacylglycerols—are taken up by enterocytes, the absorptive cells of the small intestine. Inside the enterocytes, these components are re-esterified back into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.

A key distinction in the metabolic fate of this compound lies in the re-esterification process. The primary product of its digestion, 1-monoacylglycerol, is not as efficiently re-esterified into triacylglycerols compared to the 2-monoacylglycerol produced from triacylglycerol digestion. This can lead to a greater proportion of the absorbed linoleic acid from this compound entering the portal vein directly, bound to albumin, for transport to the liver.

Quantitative Metabolic Comparisons

The structural differences between this compound, its 1,2-isomer, and triacylglycerols lead to quantifiable differences in their metabolic processing and physiological effects.

| Parameter | 1,3-Diacylglycerol (1,3-DAG) Oil | Triacylglycerol (TAG) Oil | Reference |

| Gastric Digestion Products | Higher levels of 1,3-DAG, 1(3)-MAG, and FFA | Primarily TAG and 1(3),2-DAG | [4] |

| Small Intestine Acylglycerol Levels | Considerably lower than in the stomach | Considerably lower than in the stomach | [4] |

| Postprandial Plasma Triglyceride Levels | Lower | Higher | [6] |

| Body Weight Gain (on high-fat diet) | Lower | Higher | [6] |

| Body Fat Accumulation (on high-fat diet) | Lower | Higher | [6] |

| Glucose Tolerance (on high-fat diet) | Maintained | Impaired | [6] |

Role in Metabolic Signaling Pathways

The metabolic products of this compound, primarily free linoleic acid, can act as signaling molecules, influencing the activity of key transcription factors that regulate lipid and glucose metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and carbohydrate metabolism. Fatty acids, including linoleic acid, are natural ligands for PPARs.

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation. Studies have suggested that consumption of a diet enriched with 1,3-diacylglycerol oil is associated with increased expression of PPARα and its target genes, such as lipoprotein lipase and uncoupling proteins 2 and 3, in skeletal muscle[6]. This suggests a potential mechanism by which this compound may promote fat burning.

-

PPARγ: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity.

The activation of PPARα by the metabolic products of this compound can lead to a systemic increase in fatty acid oxidation, potentially contributing to the observed reductions in body weight and fat accumulation.

Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the synthesis of cholesterol and fatty acids. Their activity is tightly regulated by cellular sterol levels. While direct activation of SREBPs by this compound has not been extensively studied, the influx of its metabolic products, particularly linoleic acid, can influence the overall lipid homeostasis that SREBPs regulate. For instance, an increase in cellular fatty acid levels can indirectly modulate SREBP activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Digestion of this compound

Objective: To simulate the gastrointestinal digestion of this compound and analyze the resulting products.

Materials:

-

This compound

-

Simulated Saliva Fluid (SSF)

-

Simulated Gastric Fluid (SGF) with pepsin

-

Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

-

pH meter

-

Incubator shaker (37°C)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Oral Phase: Mix a known amount of this compound with SSF and incubate at 37°C for 5 minutes with gentle agitation.

-

Gastric Phase: Add SGF to the oral phase mixture, adjust the pH to 3.0, and incubate at 37°C for 2 hours with continuous agitation.

-

Intestinal Phase: Add SIF to the gastric chyme, adjust the pH to 7.0, and incubate at 37°C for 2 hours with continuous agitation.

-

Lipid Extraction: Stop the reaction and extract the lipids from the digestate using an appropriate solvent system.

-

Analysis: Analyze the composition of the extracted lipids (free fatty acids, monoacylglycerols, diacylglycerols) using GC or HPLC.

Pancreatic Lipase Activity Assay using this compound

Objective: To determine the kinetic parameters of pancreatic lipase activity with this compound as a substrate.

Materials:

-

Porcine pancreatic lipase

-

This compound

-

Sodium borate (B1201080) buffer (0.1 M, pH 9)

-

Voltammetric measurement system with a modified carbon paste electrode

Procedure:

-

Prepare a stock solution of this compound in paraffin oil.

-

Prepare a solution of porcine pancreatic lipase in the sodium borate buffer.

-

In the measuring cell, add the sodium borate buffer.

-

Add the lipase solution to the buffer.

-

Initiate the reaction by adding the this compound solution.

-

Measure the change in current over time using differential pulse voltammetry.

-

Calculate the initial reaction rates at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax). A study using this method reported a Km value of 0.29 mM for porcine pancreas lipase with this compound[5].

Gene Expression Analysis in Response to Linoleic Acid

Objective: To quantify the change in expression of PPARα target genes in response to linoleic acid treatment in cultured cells (e.g., HepG2 hepatocytes or C2C12 myotubes).

Materials:

-

Cultured cells

-

Linoleic acid

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)

-

Primers for target genes (e.g., PPARα, CPT1, ACOX1) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment: Culture the cells to a desired confluency and then treat them with different concentrations of linoleic acid for a specified time.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in this compound metabolism and analysis.

References

- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolites of dietary triacylglycerol and diacylglycerol during the digestion process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Technical Guide to Investigating the Bioactivity of 1,3-Dilinolein

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a framework for the preliminary investigation of the bioactivity of 1,3-Dilinolein. Direct quantitative data on the specific effects of purified this compound is limited in current scientific literature. The data presented in the tables are hypothetical examples to illustrate data presentation for the proposed experimental protocols. The signaling pathways depicted are hypothesized based on the known functions of diacylglycerols and linoleic acid.

Introduction

This compound is a diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with linoleic acid, an omega-6 polyunsaturated fatty acid, esterified at the sn-1 and sn-3 positions. Diacylglycerols are critical lipid second messengers involved in a multitude of cellular processes, and the biological activities of their constituent fatty acids are well-documented. This guide outlines a series of preliminary in vitro investigations to elucidate the potential bioactivities of this compound, focusing on its cytotoxic, anti-inflammatory, and metabolic effects. The provided experimental protocols and data presentation formats are intended to serve as a foundational methodology for researchers initiating studies on this compound.

I. Assessment of Cytotoxic Activity

A primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability.

Data Presentation: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 75.2 |

| A549 | Lung Cancer | 48 | 112.5 |

| HepG2 | Liver Cancer | 48 | 89.1 |

| HT-29 | Colon Cancer | 48 | 134.8 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

Workflow for determining the cytotoxicity of this compound using the MTT assay.

II. Investigation of Anti-Inflammatory Properties

Chronic inflammation is implicated in numerous diseases. The potential of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Hypothetical Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | - | 0 | < 10 | < 5 |

| LPS (1 µg/mL) | - | 100 | 2500 | 1800 |

| LPS + this compound | 10 | 85.3 | 2150 | 1620 |

| LPS + this compound | 50 | 62.1 | 1550 | 1170 |

| LPS + this compound | 100 | 45.8 | 980 | 730 |

Experimental Protocols

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent.

-

Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

-

Sample Collection: Collect the cell culture supernatant after treatment with this compound and/or LPS as described above.

-

ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.

Hypothesized Anti-Inflammatory Signaling Pathway

Diacylglycerols are known to activate Protein Kinase C (PKC), which can have complex and isoform-specific roles in inflammation. Some studies suggest that certain DAGs or their metabolites may ultimately lead to the inhibition of pro-inflammatory signaling pathways like NF-κB.

Hypothesized signaling pathway for the anti-inflammatory effects of this compound.

III. Elucidation of Metabolic Effects

Dietary 1,3-diacylglycerols have been shown to influence lipid metabolism and insulin (B600854) sensitivity. Investigating the effect of this compound on the expression of key metabolic genes in adipocytes can provide insights into its potential metabolic bioactivity.

Data Presentation: Hypothetical Gene Expression Changes in 3T3-L1 Adipocytes Treated with this compound

| Gene | Function | Hypothetical Fold Change (vs. Control) |

| PPARα | Fatty acid oxidation | 2.5 |

| LPL | Lipoprotein lipase | 1.8 |

| UCP2 | Uncoupling protein 2 | 2.1 |

| UCP3 | Uncoupling protein 3 | 1.5 |

| PEPCK | Gluconeogenesis | 0.6 |

Experimental Protocol: Gene Expression Analysis by RT-qPCR

-

Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail.

-

Treatment: Treat the mature adipocytes with this compound at a non-cytotoxic concentration for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (PPARα, LPL, UCP2, UCP3, PEPCK) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Hypothesized Metabolic Signaling Pathway

1,3-Diacylglycerols may influence gene expression by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.

Hypothesized metabolic signaling pathway of this compound in adipocytes.

Conclusion